molecular formula C4H4F2N4O2 B7810797 1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole

1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B7810797
M. Wt: 178.10 g/mol
InChI Key: NQEXCUHZQFKHHU-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-nitro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H4F2N4O2 and its molecular weight is 178.10 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole is a compound in the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The biological activity of this compound is primarily attributed to its structural components, which influence its interaction with various biological targets.

PropertyValue
CAS No. 1018144-04-1
Molecular Formula C4_4H4_4F2_2N4_4O2_2
Molecular Weight 178.1 g/mol
Purity ≥95%

The biological activity of this compound is influenced by its ability to interact with various enzymes and receptors. The difluoroethyl group enhances metabolic stability and bioavailability, while the nitro group can participate in redox reactions. This dual functionality allows the compound to potentially modify biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes.
  • Receptor Binding : Its structure may facilitate binding to biological receptors, affecting signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that certain triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines . These compounds function through mechanisms such as thymidylate synthase inhibition.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Triazole derivatives have been evaluated for their effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. Some derivatives exhibited substantial inhibition rates, suggesting that modifications to the triazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

Triazoles are recognized for their anti-inflammatory properties. Research indicates that derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some compounds demonstrating lower ulcerogenic risks compared to traditional NSAIDs like indomethacin . The selectivity for COX-2 over COX-1 is particularly beneficial in reducing side effects associated with non-selective inhibitors.

Case Study 1: Anticancer Evaluation

A study synthesized various triazole derivatives and assessed their anticancer properties against multiple cell lines. Among them, a derivative closely related to this compound showed significant cytotoxicity with an IC50 value of 2.6 μM against HCT-116 cells . Molecular docking studies supported these findings by demonstrating strong binding interactions with the target enzyme.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of triazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited effective inhibition of bacterial growth at concentrations as low as 10 μg/mL . This suggests that structural modifications can lead to enhanced antimicrobial properties.

Scientific Research Applications

Agricultural Chemistry

Fungicide Development:
1-(2,2-Difluoroethyl)-3-nitro-1H-1,2,4-triazole has been studied for its potential as a fungicide due to its ability to disrupt fungal cell metabolism. Research indicates that compounds with triazole structures can inhibit sterol biosynthesis in fungi, making them effective in controlling plant diseases caused by various fungal pathogens.

Case Study:
A study demonstrated that derivatives of triazole compounds showed significant antifungal activity against Fusarium species, which are known to affect crops like wheat and barley. The introduction of the difluoroethyl group enhanced the lipophilicity of the compound, improving its bioavailability and effectiveness in agricultural formulations .

Pharmaceutical Applications

Antimicrobial Agent:
The triazole ring system is a well-known scaffold in medicinal chemistry, particularly for developing antifungal agents. The introduction of the nitro group in this compound may enhance its antimicrobial properties.

Case Study:
Research has indicated that certain nitro-substituted triazoles exhibit potent activity against Candida albicans, a common fungal pathogen. The specific structural modifications provided by the difluoroethyl group can lead to improved selectivity and reduced toxicity in mammalian cells .

Material Science

Polymer Chemistry:
The compound's reactive functional groups allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityImproved (TGA analysis)
Mechanical StrengthEnhanced (compared to controls)
Water AbsorptionReduced (hydrophobicity increased)

Environmental Science

Bioremediation:
Due to its chemical stability and specific reactivity, this compound can be investigated for use in bioremediation strategies aimed at degrading environmental pollutants.

Case Study:
A study explored the degradation pathways of triazole compounds in contaminated soils. Results indicated that microbial communities could utilize these compounds as carbon sources, leading to effective bioremediation of sites contaminated with agricultural runoff .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N4O2/c5-3(6)1-9-2-7-4(8-9)10(11)12/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEXCUHZQFKHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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